Pelitinib-d6
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Overview
Description
Pelitinib-d6 is a deuterated form of Pelitinib, a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor (EGFR). Pelitinib is being developed as an anticancer agent and has shown promise in clinical trials for colorectal and lung cancers .
Chemical Reactions Analysis
Pelitinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pelitinib-d6 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of deuterated versus non-deuterated molecules.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of deuterated compounds.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
Pelitinib-d6 exerts its effects by irreversibly inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) and Akt signaling pathways .
Comparison with Similar Compounds
Pelitinib-d6 is unique due to its deuterated nature, which can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated Pelitinib. Similar compounds include other EGFR inhibitors such as:
Gefitinib: A reversible EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another reversible EGFR inhibitor with applications in lung and pancreatic cancers.
Afatinib: An irreversible EGFR inhibitor similar to Pelitinib, used in the treatment of non-small cell lung cancer.
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications .
Properties
Molecular Formula |
C24H23ClFN5O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3 |
InChI Key |
WVUNYSQLFKLYNI-OTHCMBSRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)F)Cl)OCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
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